2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde
Overview
Description
The compound 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde is a chemical that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetaldehyde group. This structure suggests that the compound could be involved in various chemical reactions and possess unique physical and chemical properties due to the presence of the trifluoromethyl group.
Synthesis Analysis
The synthesis of related trifluoromethyl compounds has been explored in the literature. For instance, the preparation of 2,2,2-trifluoroacetaldehyde O-(aryl)oxime is reported as a precursor to trifluoroacetonitrile. This synthesis involves the reaction of hydroxylamine with trifluoroacetaldehyde hydrate, which under mildly basic conditions, can release CF3CN in quantitative yield . This method could potentially be adapted for the synthesis of 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde would be characterized by the presence of a trifluoromethyl group, which is known to influence the electronic properties of the molecule due to its strong electron-withdrawing effect. This could affect the reactivity of the aldehyde group, making it more electrophilic.
Chemical Reactions Analysis
While specific reactions of 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde are not detailed in the provided papers, the literature does provide insights into the reactivity of similar compounds. For example, the synthesis of trifluoromethylated oxadiazoles from trifluoroacetonitrile precursors suggests that the aldehyde could undergo similar cyclization reactions to form heterocyclic compounds, given the right reaction partners and conditions.
Physical and Chemical Properties Analysis
Case Studies and Applications
Although no direct case studies of 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde are provided, the synthesis of liquid crystal materials is an area where similar compounds have been studied. For instance, 2-(p-Substituted phenyl)-5-alkyl-1,3-oxathianes were synthesized and their mesomorphic behaviors analyzed . These studies are relevant as they demonstrate the potential applications of phenyl-containing compounds in the development of materials with unique properties, such as liquid crystals. The trifluoromethyl group could further modulate these properties, making 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde a candidate for the synthesis of advanced materials.
Scientific Research Applications
Safety And Hazards
properties
IUPAC Name |
2-oxo-2-[4-(trifluoromethyl)phenyl]acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O2/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOMXTCPIUNFKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80906793 | |
Record name | Oxo[4-(trifluoromethyl)phenyl]acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80906793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde | |
CAS RN |
101906-05-2 | |
Record name | Oxo[4-(trifluoromethyl)phenyl]acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80906793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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